7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan is a complex organic compound that belongs to the class of naphtho-furan derivatives. This compound exhibits a unique structure characterized by a methoxy group, a methyl group, and a nitro substituent on a fused naphtho-furan ring system. Naphtho-furan derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
The synthesis and characterization of 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan can be traced through various research studies focusing on naphtho-furan derivatives. These studies often explore the synthesis methods, biological evaluations, and potential applications of such compounds in pharmacology and materials science .
This compound can be classified under:
The synthesis of 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure of the synthesized compound .
The molecular structure of 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan features:
The molecular formula for 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan is C₁₃H₉N₁O₃ with a molecular weight of approximately 229.21 g/mol. The compound's structural elucidation is supported by spectral data from NMR and IR analyses that confirm the presence and positions of functional groups .
7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan can undergo various chemical reactions:
Each reaction pathway requires specific reagents and conditions to ensure successful transformation while maintaining structural integrity. Reaction monitoring through techniques like thin-layer chromatography (TLC) is common practice .
The mechanism of action for compounds like 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan often involves interaction with biological targets such as enzymes or receptors:
Quantitative data from biological assays reveal varying degrees of activity against different microbial strains and cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan typically exhibits:
Key chemical properties include:
Relevant analyses include IR spectra showing characteristic absorption bands for functional groups (e.g., -NO₂ at around 1550 cm⁻¹), confirming its chemical identity .
The applications of 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan span several fields:
The compound systematically named 7-Methoxy-1-methyl-2-nitronaphtho[2,1-b]furan (CAS No. 86539-71-1) belongs to the nitronaphthofuran class of heterocyclic aromatic compounds. Its molecular formula is C₁₄H₁₁NO₄, corresponding to a molecular weight of 257.24 g/mol [1] [2] [5]. The IUPAC name reflects its core structure: a naphtho[2,1-b]furan system (a naphthalene fused to a furan at positions 2,1-b) with three substituents:
Synonymous names include 1-Methyl-2-nitro-7-methoxynaphtho(2,1-b)furan and 7-methoxy-1-methyl-2-nitrobenzo[e][1]benzofuran [1] [9]. Its classification as a nitroarenofuran emphasizes the presence of a nitro group attached to an aromatic furan-containing polycycle, a key determinant of its electronic and biological properties [8].
The compound’s structure comprises a planar, fused tetracyclic system: a furan ring condensed with a naphthalene moiety. Key structural features include:
CC1=C(OC2=C1C3=C(C=C2)C=C(C=C3)OC)[N+](=O)[O-] [5] CRJXXSSTSDKPEJ-UHFFFAOYSA-N [2]These identifiers encode atomic connectivity and facilitate database searches and computational modeling. The methyl and methoxy derivatives of nitronaphthofurans exhibit distinct properties due to electronic and steric modifications. Key analogues include:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: